2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
CAS No.: 792946-08-8
Cat. No.: VC6845181
Molecular Formula: C11H11N5S
Molecular Weight: 245.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 792946-08-8 |
|---|---|
| Molecular Formula | C11H11N5S |
| Molecular Weight | 245.3 |
| IUPAC Name | 2-methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
| Standard InChI | InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3 |
| Standard InChI Key | XTONFSXFVGLULD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-methyl-3-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)aniline, reflecting its substitution pattern on the aniline ring and the triazolothiadiazole moiety. Its molecular formula, C₁₁H₁₁N₅S, corresponds to a molecular weight of 245.3 g/mol. The structure integrates a methyl-substituted triazolothiadiazole fused ring system attached to a 2-methylaniline group, as confirmed by its SMILES notation: CC1=C(C=CC=C1N)C2=NN3C(=NN=C3S2)C.
Stereochemical and Electronic Properties
The compound’s InChIKey (XTONFSXFVGLULD-UHFFFAOYSA-N) and Standard InChI (InChI=1S/C11H11N5S/c1-6-8(4-3-5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3) provide unambiguous stereochemical descriptors. The presence of electron-rich aromatic systems (aniline and triazolothiadiazole) suggests potential for π-π stacking interactions, while the sulfur and nitrogen atoms may facilitate hydrogen bonding and polar interactions .
Synthesis and Synthetic Pathways
General Synthesis of Triazolothiadiazole Derivatives
Triazolothiadiazoles are typically synthesized via cyclocondensation reactions. For this compound, the route likely involves reacting 4-amino-3-mercapto-1,2,4-triazole with a bifunctional electrophile, such as α-bromopropenone or phenacyl bromides, under thermal conditions. The methyl substituents on both the triazole and aniline rings are introduced via alkylating agents during or after cyclization.
Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring proper ring closure to form the triazolo[3,4-b] thiadiazole system.
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Solvent Compatibility: Polar aprotic solvents (e.g., DMF or DMSO) are often required to solubilize intermediates .
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Purification: Column chromatography or recrystallization is necessary due to the compound’s limited solubility in common organic solvents.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but analogous triazolothiadiazoles exhibit limited aqueous solubility (<1 mg/mL) and enhanced solubility in DMSO. The compound’s stability under ambient conditions is uncharacterized, though the fused aromatic system likely confers resistance to thermal degradation.
Spectroscopic Characterization
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NMR Spectroscopy: Predicted ¹H NMR signals include a singlet for the aniline NH₂ group (δ 5.2–5.5 ppm) and multiplets for aromatic protons (δ 6.8–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (690–710 cm⁻¹) are expected .
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Mass Spectrometry: The molecular ion peak at m/z 245.3 corresponds to [M]⁺, with fragmentation patterns dominated by loss of methyl and NH₂ groups.
Analytical and Regulatory Considerations
Analytical Methods
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HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for purity analysis.
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X-ray Crystallography: No crystal structure has been resolved, but computational models predict a planar triazolothiadiazole ring orthogonal to the aniline group .
Future Directions and Research Gaps
Despite its promising scaffold, critical gaps persist:
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unstudied.
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Target Identification: High-throughput screening is needed to identify molecular targets.
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Structure-Activity Relationships (SAR): Systematic modification of methyl groups and the aniline moiety could optimize potency and selectivity.
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